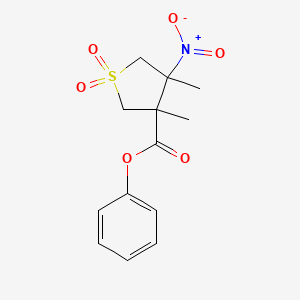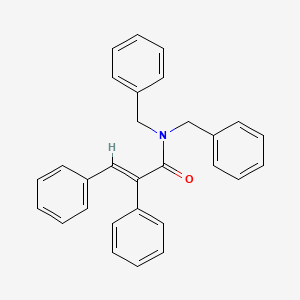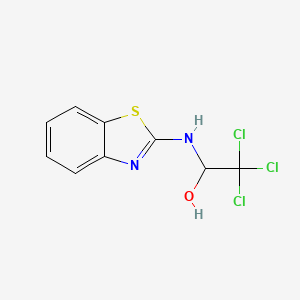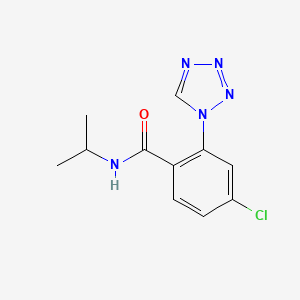
phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide, also known as sulthiame, is a chemical compound that has been used as an anticonvulsant drug for the treatment of epilepsy. Sulthiame is a member of the sulfonamide family of drugs and is structurally similar to other anticonvulsants such as acetazolamide and sulthiame.
作用机制
The exact mechanism of action of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the brain. Sulthiame may also act by enhancing the activity of GABA, an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain.
Biochemical and Physiological Effects:
Sulthiame has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the activity of excitatory neurotransmitters such as glutamate and to increase the activity of inhibitory neurotransmitters such as GABA. Sulthiame has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to neurons.
实验室实验的优点和局限性
Sulthiame has a number of advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its anticonvulsant properties. Sulthiame is also relatively easy to synthesize and can be obtained in pure form. However, there are also limitations to the use of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide in lab experiments. It has a relatively narrow therapeutic window and can cause side effects such as dizziness, nausea, and fatigue. In addition, phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide may interact with other drugs and can cause drug-drug interactions.
未来方向
There are a number of future directions for research on phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide. One area of research is the development of new derivatives of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide that may have improved pharmacological properties. Another area of research is the investigation of the neuroprotective effects of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, there is a need for further research on the mechanism of action of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide and its interactions with other drugs.
合成方法
Sulthiame can be synthesized by reacting 3,4-dimethyl-4-nitro-3-thiophenecarboxylic acid with phenyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrogen peroxide to form the 1,1-dioxide derivative of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide. The synthesis of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide is a complex process and requires careful control of reaction conditions to obtain a pure product.
科学研究应用
Sulthiame has been extensively studied for its anticonvulsant properties and has been shown to be effective in the treatment of epilepsy. In addition to its use as an anticonvulsant, phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide has also been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Sulthiame has been shown to have neuroprotective effects and may help to prevent neuronal damage caused by oxidative stress.
属性
IUPAC Name |
phenyl 3,4-dimethyl-4-nitro-1,1-dioxothiolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c1-12(11(15)20-10-6-4-3-5-7-10)8-21(18,19)9-13(12,2)14(16)17/h3-7H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSGFCYSJDXKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)CC1(C)[N+](=O)[O-])C(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 3,4-dimethyl-4-nitro-1,1-dioxothiolane-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5207284.png)
methanol](/img/structure/B5207296.png)
![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)
amino]-4-oxobutanoic acid](/img/structure/B5207305.png)

![1-[(4-biphenylyloxy)acetyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5207321.png)

![(4-nitrobenzylidene)[4-(6-{4-[(4-nitrobenzylidene)amino]phenyl}-2-phenyl-4-pyrimidinyl)phenyl]amine](/img/structure/B5207345.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5207347.png)
![N-(2-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5207356.png)
![4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5207357.png)
![1-[(4-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5207362.png)
